![molecular formula C11H12ClN3O3S B246505 Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The exact mechanism of action of Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain protein kinases involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. It has also been found to inhibit tumor growth in animal models of breast cancer, lung cancer, and colon cancer. Additionally, it has been found to reduce viral replication in cell culture models of HIV and hepatitis B and C.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its broad range of biological activities. This makes it a potential candidate for the treatment of multiple diseases, which can be studied using different animal models and cell culture systems. Additionally, its relatively simple synthesis method and low cost make it a convenient compound to work with in the lab.
One limitation of using Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are several future directions for research on Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further explore its mechanism of action, which can help to identify new targets for therapeutic intervention. Another direction is to study its potential use in combination with other drugs, which can enhance its therapeutic efficacy and reduce potential side effects. Additionally, future research can focus on developing more potent and selective derivatives of this compound, which can improve its therapeutic potential and reduce its toxicity.
Méthodes De Synthèse
The synthesis of Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves several steps. The first step is the reaction of 5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This leads to the formation of ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The compound can be further purified by recrystallization or by chromatography techniques.
Applications De Recherche Scientifique
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancers, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis B and C.
Propriétés
Formule moléculaire |
C11H12ClN3O3S |
|---|---|
Poids moléculaire |
301.75 g/mol |
Nom IUPAC |
ethyl 6-chloro-5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H12ClN3O3S/c1-4-18-11(17)6-8-13-5(2)7(12)10(16)15(8)14-9(6)19-3/h14H,4H2,1-3H3 |
Clé InChI |
XBLLUPXGFDXNET-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)SC |
SMILES canonique |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



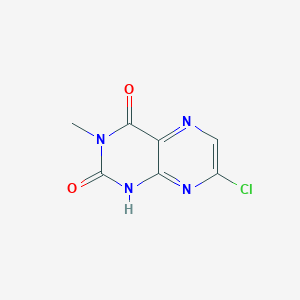
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
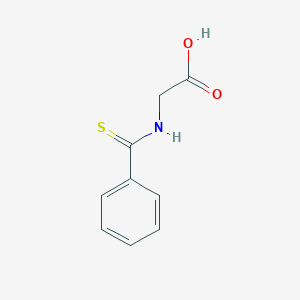
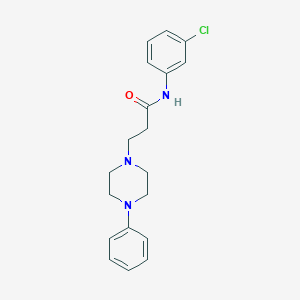
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
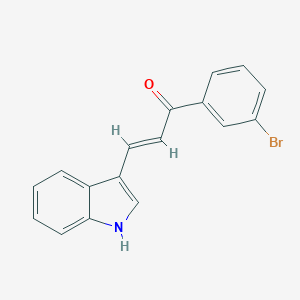
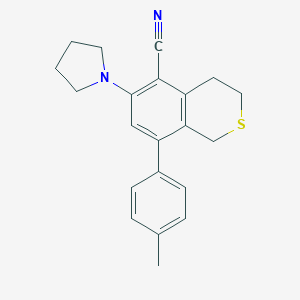
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)